molecular formula C21H23ClN2O3S B3620984 (E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Cat. No.: B3620984
M. Wt: 418.9 g/mol
InChI Key: VUUXTJUCZYBWFY-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-16-12-14-24(15-13-16)28(26,27)19-9-7-18(8-10-19)23-21(25)11-6-17-4-2-3-5-20(17)22/h2-11,16H,12-15H2,1H3,(H,23,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUXTJUCZYBWFY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the core structure.

    Nucleophilic Substitution: Introduction of the chlorophenyl group through a nucleophilic substitution reaction.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chloride in the presence of a base.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.